molecular formula C21H18ClN5O3S B12140889 N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12140889
M. Wt: 455.9 g/mol
InChI Key: MCBBQLSRDTVFSS-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides characterized by a sulfanyl linker connecting the triazole and acetamide moieties. The structure features a 3-chloro-4-methoxyphenyl group on the acetamide nitrogen and a 4-(furan-2-ylmethyl)-5-(pyridin-2-yl) substitution on the triazole ring. These substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and biological activity . The synthesis typically involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides under basic conditions (e.g., KOH in ethanol), followed by purification via recrystallization .

Properties

Molecular Formula

C21H18ClN5O3S

Molecular Weight

455.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18ClN5O3S/c1-29-18-8-7-14(11-16(18)22)24-19(28)13-31-21-26-25-20(17-6-2-3-9-23-17)27(21)12-15-5-4-10-30-15/h2-11H,12-13H2,1H3,(H,24,28)

InChI Key

MCBBQLSRDTVFSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Furan and Pyridine Groups: The furan-2-ylmethyl and pyridin-2-yl groups are introduced through nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound.

    Final Coupling with the Chloro-Methoxyphenyl Acetamide: The final step involves coupling the synthesized intermediate with 3-chloro-4-methoxyphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its target. This can lead to inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s uniqueness lies in its furan-2-ylmethyl and pyridin-2-yl groups on the triazole ring. Below is a comparative analysis with analogous derivatives:

Compound Name Key Structural Differences Biological Activity Physicochemical Notes References
N-(3-Chloro-4-Methoxyphenyl)-2-{[4-(4-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}Acetamide 4-Methylphenyl instead of furan-2-ylmethyl; pyridin-4-yl instead of pyridin-2-yl Not explicitly reported; presumed similar anti-inflammatory/anti-exudative activity Higher lipophilicity due to methylphenyl group
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-{[4-(3-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}Acetamide Trifluoromethylphenyl group; pyridin-4-yl substitution Enhanced antimicrobial activity (electron-withdrawing CF₃ group) Increased metabolic stability
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides (Derivatives 3.1–3.21) Varied substituents on phenyl ring (e.g., Cl, OCH₃, NO₂ at para/meta positions) Anti-exudative activity exceeding diclofenac sodium in 8/21 compounds Solubility varies with substituent polarity
N-Substituted Aryl-2-({4-[(Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamides Aryl carbamoyl side chain; pyridin-4-yl group Potent antimicrobial (MIC: 12.5–25 µg/mL) and anti-inflammatory activity Improved membrane permeability

Key Findings

Anti-Exudative Activity: Derivatives with para-substituted electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring exhibit higher anti-exudative activity. The target compound’s 3-chloro-4-methoxyphenyl group balances electron withdrawal (Cl) and solubility (OCH₃), achieving activity comparable to diclofenac sodium . Furan-2-ylmethyl substitution enhances activity over alkyl or simple aryl groups (e.g., methylphenyl), likely due to improved π-π interactions with biological targets .

Antimicrobial Activity :

  • Pyridin-4-yl derivatives (e.g., ) show broader-spectrum antimicrobial effects compared to pyridin-2-yl analogs, attributed to better alignment with bacterial enzyme active sites .
  • Electron-withdrawing groups (e.g., CF₃, Cl) on the phenyl ring increase potency against resistant strains like S. aureus and E. coli .

Structural Stability: Sulfanyl linkers improve metabolic stability over oxygen or nitrogen linkers, as seen in higher melting points (e.g., 117–118°C for pyridin-3-yl analogs) .

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